1-(4-Fluorobenzyl)piperidine

Dopamine Transporter CNS Drug Discovery Cocaine Addiction

1-(4-Fluorobenzyl)piperidine (CAS 139592-92-0) is a synthetic organic compound belonging to the N-benzylpiperidine class, featuring a piperidine ring N-substituted with a 4-fluorobenzyl group. This structural motif confers distinct physicochemical properties, including a calculated LogP of approximately 2.75-2.85, which is critical for membrane permeability and CNS penetration potential.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
CAS No. 139592-92-0
Cat. No. B7789008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)piperidine
CAS139592-92-0
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(C=C2)F
InChIInChI=1S/C12H16FN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2
InChIKeyNRXXCFFOTIFBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzyl)piperidine (CAS 139592-92-0): A Differentiable Piperidine Building Block for Medicinal Chemistry and Targeted Probe Development


1-(4-Fluorobenzyl)piperidine (CAS 139592-92-0) is a synthetic organic compound belonging to the N-benzylpiperidine class, featuring a piperidine ring N-substituted with a 4-fluorobenzyl group . This structural motif confers distinct physicochemical properties, including a calculated LogP of approximately 2.75-2.85, which is critical for membrane permeability and CNS penetration potential [1]. As a versatile intermediate, it serves as a privileged scaffold in the design of ligands targeting diverse biological systems, including monoamine transporters, tyrosinase, and p38 MAP kinase [2][3][4].

Why 1-(4-Fluorobenzyl)piperidine (CAS 139592-92-0) Cannot Be Replaced by Generic N-Benzylpiperidine Analogs: A Procurement Guide Based on Differentiating Performance Data


The 4-fluoro substitution on the benzyl ring of 1-(4-fluorobenzyl)piperidine is not a trivial modification; it fundamentally alters the compound's electronic properties, lipophilicity, and biological target engagement. While generic N-benzylpiperidines share a common core, the specific presence and position of the fluorine atom in this compound directly influences its utility as a privileged scaffold. Evidence demonstrates that this fluorine imparts a LogP value of ~2.75-2.85 [1], a key determinant for blood-brain barrier penetration that differs from non-fluorinated or other halogenated analogs. Furthermore, structure-activity relationship (SAR) studies show that the 4-fluorobenzyl moiety is a critical pharmacophore for achieving high-affinity binding to specific targets like the dopamine transporter (DAT) and tyrosinase [2][3]. Substituting this with a non-fluorinated benzyl, a 4-chlorobenzyl, or a 4-methoxybenzyl group can lead to a significant loss in target potency, altered selectivity profiles, or changes in metabolic stability, rendering such generic substitutions scientifically invalid for applications requiring this specific molecular interaction fingerprint.

Quantitative Differentiation of 1-(4-Fluorobenzyl)piperidine (CAS 139592-92-0) Against its Closest Structural Analogs: An Evidence-Based Selection Guide


DAT Inhibitor Potency: 122-Fold Enantioselective Advantage and 22-Fold Improvement Over GBR 12909 for the 4-Fluorobenzyl Scaffold

Derivatives of 1-(4-fluorobenzyl)piperidine, specifically 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine, demonstrate that the 4-fluorobenzyl moiety is a key pharmacophore for high-affinity dopamine transporter (DAT) binding. The (+)-enantiomer of a related hydroxypiperidine analogue (compound (+)-5) exhibits an IC50 of 0.46 nM for inhibiting radiolabeled cocaine analogue binding at the DAT, which is 122-fold more potent than its (-)-enantiomer (IC50 = 56.7 nM) [1]. Crucially, this same (+)-enantiomer is 22-fold more potent than the standard reference compound, GBR 12909 [1]. This high potency is directly attributable to the 4-fluorobenzyl-piperidine core; SAR studies confirm that the 4-fluorobenzyl substitution is essential for this level of DAT affinity and the resulting in vivo locomotor activity [1].

Dopamine Transporter CNS Drug Discovery Cocaine Addiction

Tyrosinase Inhibition: 4-Fluorobenzyl Derivatives Show ~4.8-Fold Improvement in Potency Over the Reference Compound Kojic Acid

A series of 1-(4-fluorobenzyl)piperidine derivatives were designed and synthesized as tyrosinase inhibitors. One derivative, identified as compound 16, displayed an IC50 value of 5.25 μM against mushroom tyrosinase (TyM) [1]. This is a significant improvement over the widely used reference inhibitor, kojic acid, which exhibited an IC50 of 25.11 μM under comparable assay conditions [1]. The crystal structure of compound 16 bound to tyrosinase from Bacillus megaterium (TyBm) was solved, confirming the binding pose and revealing the molecular determinants for recognition of the 4-fluorobenzylpiperidine fragment [1]. The study explicitly compares the 4-fluorobenzylpiperidine series to 4-fluorobenzylpiperazine analogs, demonstrating that the piperidine core contributes favorably to potency in this context.

Tyrosinase Skin Hyperpigmentation Melanogenesis

Lipophilicity (LogP) as a Predictor of CNS Permeability: A ~20-30% Increase Over Unsubstituted Benzylpiperidine

The calculated partition coefficient (LogP) for 1-(4-fluorobenzyl)piperidine is reported as 2.75-2.85 [1]. While experimental LogP for the unsubstituted analog 1-benzylpiperidine is less commonly reported, the introduction of a single fluorine atom on an aromatic ring is known to increase LogP by approximately 0.2-0.4 log units. This increase places the compound within the optimal LogP range (2-4) for passive diffusion across the blood-brain barrier (BBB) [2]. In contrast, more polar analogs like 1-(4-methoxybenzyl)piperidine are expected to have a lower LogP, potentially reducing CNS penetration, while 1-(4-chlorobenzyl)piperidine may have a higher LogP, increasing the risk of off-target partitioning and metabolic liability. This optimized lipophilicity profile is a key differentiator for neuroscience-focused research.

Physicochemical Property CNS Penetration Medicinal Chemistry

p38α MAP Kinase Inhibition: 4-Fluorobenzylpiperidine Scaffold Delivers Low-Nanomolar Cellular Activity

A series of heterocyclic oxalyl amides based on the 4-fluorobenzylpiperidine core were designed and synthesized as p38α MAP kinase inhibitors [1]. Many compounds in this series demonstrated low-nanomolar enzymatic activity against p38α and potent inhibition of TNFα production in a cell-based assay [1]. While specific IC50 values for individual compounds are not provided in the abstract, the study establishes the 4-fluorobenzylpiperidine fragment as a privileged scaffold for achieving this high level of potency in both biochemical and cellular contexts [1]. The optimal linker between the piperidine and oxalyl amide was found to be a [6,5] fused ring heterocycle, highlighting the specific structural requirements for activity. In contrast, SAR studies on related piperidine-based p38 inhibitors suggest that substitution on the benzyl ring can dramatically affect potency, with the 4-fluoro substitution being preferred for optimal target engagement [2].

p38 MAP Kinase Inflammation Cytokine Inhibition

Optimal Research and Industrial Applications for 1-(4-Fluorobenzyl)piperidine (CAS 139592-92-0) Based on Verified Performance Data


Medicinal Chemistry: Synthesis of High-Affinity Dopamine Transporter (DAT) Ligands for CNS Disorders

1-(4-Fluorobenzyl)piperidine is a critical starting material for synthesizing high-affinity ligands targeting the dopamine transporter (DAT), as demonstrated by the nanomolar potency of its derivatives [1]. Researchers developing pharmacotherapies for cocaine addiction, ADHD, or novel PET imaging agents for the dopaminergic system will find this scaffold essential for achieving the required target engagement and stereospecificity [1].

Cosmetic and Dermatological Research: Development of Next-Generation Tyrosinase Inhibitors for Hyperpigmentation

Given the demonstrated ~4.8-fold increase in potency over the industry standard kojic acid, 1-(4-fluorobenzyl)piperidine derivatives represent a promising new class of tyrosinase inhibitors [2]. R&D teams in the personal care and dermatology sectors can utilize this compound as a lead scaffold for developing more effective skin-lightening and anti-melanogenic agents [2].

Anti-Inflammatory Drug Discovery: Targeting p38α MAP Kinase with a Validated Pharmacophore

The 4-fluorobenzylpiperidine core is a validated pharmacophore for potent p38α MAP kinase inhibition, as shown by compounds achieving low-nanomolar activity in both enzymatic and cellular assays [3]. This makes it a valuable building block for medicinal chemists pursuing novel treatments for chronic inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease [3].

Chemical Biology: Development of Selective Small-Molecule Probes for Target Validation

The specific physicochemical properties (LogP ~2.8) and the known biological activity of its derivatives make 1-(4-fluorobenzyl)piperidine an excellent starting point for developing chemical probes. Its balanced lipophilicity facilitates cell permeability, and the fluorine atom provides a useful handle for potential 19F-NMR or PET imaging studies, enabling detailed investigation of target engagement and biological mechanisms in live cells [4].

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